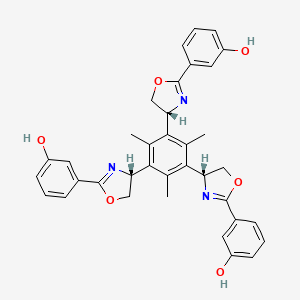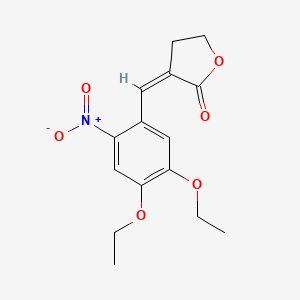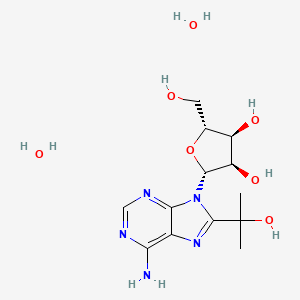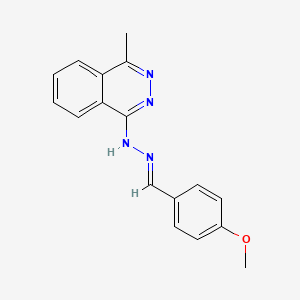![molecular formula C15H13NOS B15212118 1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethan-1-one CAS No. 61255-01-4](/img/structure/B15212118.png)
1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethanone is a heterocyclic compound that features a thieno[2,3-b]pyrrole core structure. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfur and nitrogen atoms in its structure contributes to its reactivity and versatility.
Preparation Methods
The synthesis of 1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethanone typically involves the cyclization of appropriate precursors. One common method involves the condensation of 5-chloro-4-formylpyrrole-3-carboxylates with thioglycolic acid or its esters in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol at room temperature, leading to the formation of thieno[2,3-b]pyrrole derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thieno[2,3-b]pyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by the electron-rich nature of the thieno[2,3-b]pyrrole core. Common reagents include halogens and nitrating agents.
Scientific Research Applications
1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for designing new pharmaceuticals with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound can serve as a probe in biological studies to investigate the interactions of heterocyclic compounds with biological targets.
Mechanism of Action
The mechanism of action of 1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethanone involves its interaction with various molecular targets. The compound’s heterocyclic structure allows it to bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethanone can be compared with other similar compounds, such as:
Thieno[2,3-b]pyrrole-2-carboxylic acids: These compounds share a similar core structure but differ in functional groups, leading to variations in reactivity and applications.
Thieno[3,2-b]pyrrole derivatives:
Thiophene derivatives: Compounds with a thiophene ring exhibit different electronic properties and reactivity patterns compared to thieno[2,3-b]pyrrole derivatives.
The uniqueness of 1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethanone lies in its specific substitution pattern and the combination of sulfur and nitrogen atoms, which confer distinct chemical and biological properties.
Properties
CAS No. |
61255-01-4 |
|---|---|
Molecular Formula |
C15H13NOS |
Molecular Weight |
255.3 g/mol |
IUPAC Name |
1-(6-methyl-5-phenylthieno[2,3-b]pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C15H13NOS/c1-10(17)14-9-12-8-13(16(2)15(12)18-14)11-6-4-3-5-7-11/h3-9H,1-2H3 |
InChI Key |
PHQIFTYVLSBLTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(S1)N(C(=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


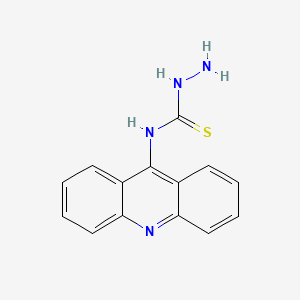
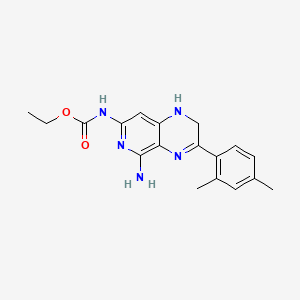
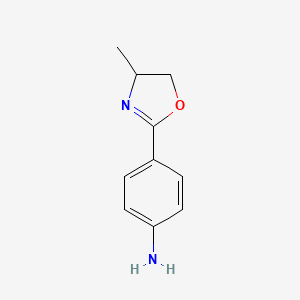
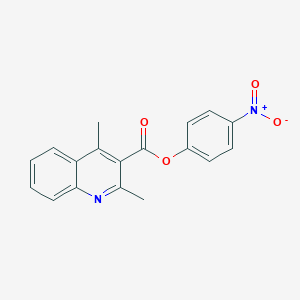
![6-Octylfuro[2,3-d]pyrimidin-2(1H)-one](/img/structure/B15212069.png)
![Isoxazole, 3-(4-methylphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B15212089.png)

![2-[(8-Amino[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethan-1-ol](/img/structure/B15212103.png)
![3-((5-Nitrofuran-2-yl)methylene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B15212106.png)
